Propan-2-yl 2-hydroxy-2-methylpropanoate
Description
Propan-2-yl 2-hydroxy-2-methylpropanoate is an ester derived from 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid) and isopropyl alcohol. Its structure features a hydroxyl group (-OH) adjacent to a methyl branch on the central carbon of the propanoate backbone, esterified with an isopropyl group.
Properties
CAS No. |
34900-10-2 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)10-6(8)7(3,4)9/h5,9H,1-4H3 |
InChI Key |
UTNKPINVMZDAHQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)(C)O |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)O |
Pictograms |
Flammable |
solubility |
1.03 M |
Synonyms |
Isopropyl α-Hydroxyisobutyratel; Isopropyl 2-Hydroxy-2-methylpropionate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Propan-2-yl 2-hydroxy-2-methylpropanoate and analogous esters:
Key Differences and Implications :
Hydrogen Bonding: The hydroxyl group in this compound enables hydrogen bonding, increasing its solubility in polar solvents compared to the methoxy and acetyloxy derivatives. Ethyl 2-methoxy-2-methylpropanoate (C₇H₁₄O₃) shares the same molecular formula as the target compound but lacks hydrogen-bonding capacity due to the methoxy group, leading to lower aqueous solubility.
Reactivity: The hydroxyl group in the target compound may render it more susceptible to hydrolysis or oxidation compared to its methoxy and acetyloxy counterparts. Ethyl 2-(acetyloxy)-2-methylpropanoate contains an acetyloxy group, which can undergo deacetylation reactions under acidic or basic conditions.
Applications: Methyl 2-hydroxyisobutyrate (CAS 2110-78-3) is utilized as a solvent and intermediate in pharmaceuticals. Ethyl 2-methoxy-2-methylpropanoate is employed in specialty coatings due to its lipophilic nature. this compound’s hydroxyl group may make it suitable for synthesizing polymers or prodrugs requiring hydrophilic functionalities.
Research and Industrial Relevance
- Supramolecular Chemistry : The hydroxyl group in the target compound could participate in hydrogen-bonded networks, as described in Etter’s graph-set analysis.
- Pharmaceutical Intermediates: Esters of 2-hydroxy-2-methylpropanoic acid are precursors in synthesizing bioactive molecules, such as raltegravir derivatives (e.g., describes debenzylation steps for pyrimidine carboxamides).
Preparation Methods
Conventional Batch Synthesis
The most widely reported method for synthesizing Propan-2-yl 2-hydroxy-2-methylpropanoate involves the esterification of 2-hydroxy-2-methylpropanoic acid with isopropanol in the presence of a strong acid catalyst. Sulfuric acid () or p-toluenesulfonic acid () is typically used at concentrations of 1–5 mol%, with reaction temperatures maintained between 100°C and 120°C. The reaction is driven to completion by azeotropic removal of water using solvents such as toluene or cyclohexane, which act as water-carrying agents.
A representative procedure from Patent CN104876819A involves heating a mixture of lactic acid (analogous to 2-hydroxy-2-methylpropanoic acid in this context), isopropanol, and under reflux for 4–6 hours. After neutralization with sodium bicarbonate () or sodium hydroxide (), the crude product is separated via liquid-liquid extraction and purified by vacuum distillation. This method achieves yields of 85–90% with a purity >98%.
Table 1: Key Parameters for Acid-Catalyzed Esterification
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | (2 mol%) | |
| Temperature | 110°C ± 5°C | |
| Reaction Time | 5 hours | |
| Yield | 89% | |
| Purity (Post-Distillation) | 98.5% |
Enzymatic Esterification
Lipase-Catalyzed Reactions
Enzymatic methods offer an eco-friendly alternative to traditional acid catalysis. Immobilized lipases, such as Candida antarctica lipase B (CAL-B), have been employed under solvent-free conditions to esterify 2-hydroxy-2-methylpropanoic acid with isopropanol. This approach operates at milder temperatures (40–60°C) and avoids corrosive acids, making it suitable for heat-sensitive substrates.
In a study mimicking the reduction of Fenofibrate to Fibratol, enzymatic esterification achieved a 78% yield after 24 hours, with the enzyme retaining >90% activity after five cycles. The absence of solvent simplifies downstream purification, as the product is isolated via filtration and vacuum drying.
Continuous Flow Synthesis
Microreactor Technology
Recent advancements in continuous flow systems have enabled the production of this compound with enhanced efficiency. A microreactor setup using sulfonated polystyrene resins as solid acid catalysts achieves near-quantitative conversion (>95%) in residence times of <30 minutes. The system operates at 150°C and 10 bar pressure, with isopropanol fed in a 2:1 molar excess relative to the acid.
Table 2: Continuous Flow Process Metrics
| Metric | Value | Source |
|---|---|---|
| Residence Time | 25 minutes | |
| Conversion Rate | 97% | |
| Catalyst Stability | >500 hours | |
| Energy Consumption | 30% lower vs. batch |
Purification and Quality Control
Distillation and Chromatography
Post-synthesis purification typically involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester from unreacted starting materials. For high-purity applications (>99.9%), silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) is employed.
Analytical Validation
Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are standard for quality assurance. GC analyses under DB-5 columns (30 m × 0.25 mm) confirm purity, while NMR (500 MHz, CDCl) verifies structural integrity.
Industrial-Scale Production
Scalability Challenges
Industrial production requires balancing cost, yield, and environmental impact. The continuous flow method’s high throughput (up to 1,000 kg/day) and reduced waste make it preferable for large-scale operations. However, enzymatic processes remain niche due to higher catalyst costs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Propan-2-yl 2-hydroxy-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via esterification of 2-hydroxy-2-methylpropanoic acid with propan-2-ol using acid catalysts (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Reflux conditions (~60–80°C) to ensure complete conversion .
- Catalyst Loading : 1–5% (v/v) sulfuric acid for efficient esterification .
- Purification : Distillation or column chromatography to isolate the ester from unreacted acid/alcohol .
- Experimental Design : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to track ester formation. Optimize stoichiometry (1:1.2 molar ratio of acid to alcohol) to minimize side products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.2–1.4 ppm (methyl groups), δ 4.8–5.2 ppm (ester methine proton), and δ 2.5–3.0 ppm (hydroxy proton, if present) .
- FT-IR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .
- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 161.1 .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit vapor exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Decontamination : Immediate washing with water if skin contact occurs; ethanol for equipment cleanup .
- Storage : In airtight containers away from oxidizers, at temperatures <25°C .
Advanced Research Questions
Q. How can impurity profiling of this compound be systematically conducted during pharmaceutical synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to separate impurities. Detect at 210–220 nm for carboxylic acid/by-products .
- Reference Standards : Compare retention times with known impurities (e.g., 2-hydroxy-2-methylpropanoic acid, unreacted propan-2-ol) .
- Quantification : Calibrate using external standards and validate via spike-recovery experiments (recovery: 95–105%) .
Q. What computational approaches are suitable for predicting hydrogen-bonding patterns in this compound crystals?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
- Software Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify intermolecular interactions .
- DFT Calculations : Optimize crystal packing using Gaussian or ORCA with B3LYP/6-31G(d) basis set to predict lattice energies .
Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate measurements under controlled conditions (e.g., DSC for melting point, shake-flask method for solubility) .
- Statistical Analysis : Apply ANOVA to compare datasets from multiple sources; identify outliers via Grubbs’ test .
- Meta-Analysis : Cross-reference peer-reviewed studies (e.g., CAS registry data) to establish consensus values .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers .
- Low-Temperature Synthesis : Conduct reactions at 0–5°C to reduce thermal racemization .
- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to confirm enantiomeric excess (>99%) .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of this compound under acidic vs. alkaline conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
- Kinetic Modeling : Fit data to first-order kinetics to calculate half-lives (t₁/₂). Compare activation energies (Eₐ) for hydrolysis pathways .
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track ester cleavage sites via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
